(Phenylcarbamoyl)methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetate
Overview
Description
(Phenylcarbamoyl)methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetate is a complex organic compound that features a combination of functional groups, including carbamoyl, benzoyl, methoxy, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylcarbamoyl)methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Benzoyl Group: The 4-chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide and a base like potassium carbonate.
Carbamoylation: The phenylcarbamoyl group can be added using phenyl isocyanate in the presence of a base.
Esterification: The final step involves esterification to form the acetate group, typically using acetic anhydride and a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(Phenylcarbamoyl)methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
(Phenylcarbamoyl)methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its complex structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of (Phenylcarbamoyl)methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
tert-Butyl carbamate: Used in organic synthesis, particularly in the protection of amines.
Uniqueness
(Phenylcarbamoyl)methyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2-anilino-2-oxoethyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-17-22(15-26(32)35-16-25(31)29-20-6-4-3-5-7-20)23-14-21(34-2)12-13-24(23)30(17)27(33)18-8-10-19(28)11-9-18/h3-14H,15-16H2,1-2H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKXQFMDAHBXBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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